REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH:3]=[O:4].BrBr.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1>C(Cl)Cl.[Cl-].[Na+].O>[CH3:1][C:2]([N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:5])[CH:3]=[O:4] |f:4.5.6|
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred in DCM (8 ml) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
STIRRING
|
Details
|
After stirring 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1M HCl
|
Type
|
EXTRACTION
|
Details
|
This was then extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C=O)(C)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |